molecular formula C8H6N2O2 B169717 3-Methyl-5-nitrobenzonitrile CAS No. 124289-22-1

3-Methyl-5-nitrobenzonitrile

Cat. No.: B169717
CAS No.: 124289-22-1
M. Wt: 162.15 g/mol
InChI Key: WEWBXIHWZDLYSN-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzonitrile is an aromatic organic compound with the molecular formula C8H6N2O2. It is characterized by a benzene ring substituted with a methyl group at the third position and a nitro group at the fifth position, along with a nitrile group. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzonitrile using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Ammonia or amines, often under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3-Methyl-5-aminobenzonitrile.

    Substitution: Various amides or substituted benzonitriles.

    Oxidation: 3-Carboxy-5-nitrobenzonitrile.

Scientific Research Applications

3-Methyl-5-nitrobenzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrobenzonitrile involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The nitrile group can be hydrolyzed to form carboxylic acids or amides, which are key intermediates in various biochemical pathways.

Comparison with Similar Compounds

    2-Methyl-5-nitrobenzonitrile: Similar structure but with the methyl group at the second position.

    Benzonitrile: Lacks the methyl and nitro substituents.

    3-Methylbenzonitrile: Lacks the nitro group.

Uniqueness: 3-Methyl-5-nitrobenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and properties. The presence of both the nitro and nitrile groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWBXIHWZDLYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561725
Record name 3-Methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124289-22-1
Record name 3-Methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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